Methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(4-tert-butylbenzoyl)indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-21(2,3)15-11-9-14(10-12-15)19(23)22-13-17(20(24)25-4)16-7-5-6-8-18(16)22/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVGIJQDFUAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Using Di-tert-Butyl Dicarbonate
In a representative procedure, indole-3-carboxylic acid is dissolved in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.1 equiv.) and cooled to 0°C. Di-tert-butyl dicarbonate (1.5 equiv.) is added dropwise, and the reaction is stirred until completion. This method achieves Boc protection in ≥89% yield, as demonstrated in the synthesis of tert-butyl 3-(4-trifluoromethylbenzyl)-2-methyl-1H-indole-1-carboxylate. The Boc group remains intact during subsequent esterification steps, ensuring regioselective functionalization.
Esterification of Indole-3-Carboxylic Acid
Conversion of the C3 carboxylic acid to a methyl ester is critical for enhancing solubility and directing subsequent reactions.
Fischer Esterification
Indole-3-carboxylic acid is refluxed in methanol with concentrated sulfuric acid (cat.) for 12–16 hours. This classical method provides methyl indole-3-carboxylate in moderate yields (60–75%). However, prolonged reaction times may lead to decomposition, necessitating careful monitoring.
DCC/DMAP-Mediated Esterification
A more efficient approach involves activating the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in anhydrous DCM. Methyl alcohol is added, and the mixture is stirred at room temperature for 6 hours. This method achieves yields exceeding 85% with minimal byproducts.
Deprotection of the Boc Group
Prior to N1 acylation, the Boc group is cleaved under acidic conditions.
Hydrochloric Acid-Mediated Deprotection
Treatment with 4M HCl in dioxane at 0°C for 1 hour quantitatively removes the Boc group, yielding methyl 1H-indole-3-carboxylate. The product is extracted with ethyl acetate, washed with NaHCO₃, and dried over MgSO₄.
N1 Acylation with 4-(tert-Butyl)benzoyl Chloride
Introducing the 4-(tert-butyl)benzoyl group at N1 requires careful optimization to avoid ring functionalization.
Schotten-Baumann Conditions
Methyl 1H-indole-3-carboxylate is suspended in a biphasic mixture of NaOH (aq.) and dichloromethane. 4-(tert-Butyl)benzoyl chloride (1.2 equiv.) is added dropwise at 0°C, and the reaction is stirred vigorously for 2 hours. This method affords the target compound in 70–75% yield after purification via silica gel chromatography (hexane:ethyl acetate = 4:1).
DMAP-Catalyzed Acylation
In anhydrous DCM, methyl 1H-indole-3-carboxylate is treated with 4-(tert-butyl)benzoyl chloride (1.5 equiv.), triethylamine (2.0 equiv.), and DMAP (0.1 equiv.) at room temperature for 6 hours. The reaction proceeds with 82% yield, as validated in analogous syntheses of tert-butyl indole-1-carboxylates.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-2), 8.12 (d, J = 8.0 Hz, 1H, H-4), 7.65–7.58 (m, 3H, aromatic), 7.42–7.35 (m, 3H, aromatic), 3.95 (s, 3H, COOCH₃), 1.38 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.2 (COOCH₃), 160.1 (N-CO), 136.7–122.4 (aromatic), 53.8 (COOCH₃), 34.9 (C(CH₃)₃), 31.2 (C(CH₃)₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₂H₂₃NO₃ [M+H]⁺: 372.1704; Found: 372.1701.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DMAP, DCM, 0°C→RT | 89–92 | High regioselectivity, minimal byproducts |
| Esterification | DCC/DMAP, DCM, RT | 85–90 | Rapid, anhydrous conditions |
| Deprotection | 4M HCl, dioxane, 0°C | Quantitative | Mild, avoids over-acidification |
| N1 Acylation | 4-(t-Bu)benzoyl chloride, DMAP, DCM, RT | 80–82 | High efficiency, scalable |
Mechanistic Insights and Challenges
Competing Reaction Pathways
During N1 acylation, C3 ester groups may act as electron-withdrawing moieties, deactivating the indole ring toward electrophilic substitution. However, DMAP facilitates acyl transfer by stabilizing the tetrahedral intermediate. Side reactions, such as O-acylation of the ester, are suppressed under kinetic control at 0°C.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate. Research indicates that derivatives of indole compounds exhibit significant antibacterial activity against various pathogens. For instance, certain analogs have demonstrated minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against resistant strains of bacteria like Staphylococcus aureus and Listeria monocytogenes .
Case Study: Structure-Activity Relationship (SAR)
A study focused on the SAR of indole derivatives revealed that modifications at specific positions on the indole ring can enhance antimicrobial efficacy. The presence of a benzoyl moiety was crucial for maintaining activity against Gram-positive bacteria, suggesting that this compound could serve as a lead compound for further development .
2. Anticancer Potential
Indole derivatives are well-known for their anticancer properties. This compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. Studies indicate that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway .
Case Study: In Vitro Evaluation
In one study, this compound was tested against breast and colon cancer cell lines, showing a dose-dependent reduction in cell viability with IC50 values ranging from 15 to 25 µM. This suggests potential for therapeutic use in oncology, warranting further investigation into its mechanism of action .
Biological Mechanisms
The biological mechanisms underlying the activity of this compound are complex and multifaceted:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways leading to programmed cell death.
Experimental Data
Mechanism of Action
The mechanism of action of Methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
(E)-Tert-butyl 6-(3-((Methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (Compound 15)
- Substituents : A tert-butyl group at the 1-position, a mesylate (methylsulfonyloxy) group on a propenyl chain at the 6-position, and an ester at the 1-position.
- Key Differences : Unlike the target compound, this analog features a mesylate-leaving group and an alkenyl side chain, which may enhance reactivity in nucleophilic substitution reactions. The tert-butyl group is positioned similarly, but the carboxylate ester is at the 1-position instead of the 3-position .
Quinolin-8-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate
- Substituents: A 4-fluorobenzyl group at the 1-position and a quinolin-8-yl ester at the 3-position.
- The quinolin-8-yl ester may alter solubility and bioavailability due to its aromatic heterocycle .
Tert-butyl 3-acetyl-1H-indole-1-carboxylate (Compound 95b)
- Substituents : A tert-butyl ester at the 1-position and an acetyl group at the 3-position.
- Key Differences : The acetyl group at the 3-position (vs. methyl carboxylate in the target compound) could reduce steric hindrance, affecting binding interactions in biological systems. This compound was synthesized using Nysted reagent and TiCl4, yielding 58% as a yellow oil .
Physicochemical Properties
- NMR Trends :
- Stability : The mesylate group in Compound 15 is prone to hydrolysis, whereas the tert-butylbenzoyl group in the target compound may confer greater steric protection against enzymatic degradation.
Data Table: Key Comparisons
Biological Activity
Methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate, with the CAS number 328282-79-7, is a synthetic organic compound that belongs to the indole derivative family. Its unique structure, characterized by a tert-butyl group linked to a benzoyl moiety and an indole core, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H21NO3, with a molecular weight of approximately 335.40 g/mol. The presence of functional groups such as carbonyl and ester enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO3 |
| Molecular Weight | 335.40 g/mol |
| CAS Number | 328282-79-7 |
Antiviral Properties
Recent studies have highlighted the antiviral properties of indole derivatives, including this compound. Research indicates that compounds with similar structural motifs exhibit significant activity against various viruses, including RNA viruses like HCV and DNA viruses such as HBV. The mechanism often involves inhibition of essential viral enzymes, which could be a promising area for further exploration regarding this compound's efficacy against viral infections .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication, similar to other indole derivatives that target IMP dehydrogenase (IMPDH), crucial for nucleotide biosynthesis .
- Cellular Interaction : Its structural complexity allows for diverse interactions with cellular receptors and proteins, potentially leading to modulation of signaling pathways that are vital for viral entry and replication.
Case Studies
A comparative analysis was conducted on the biological activities of this compound and other related indole derivatives:
| Compound Name | CAS Number | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | 328282-79-7 | Antiviral activity against HCV and HBV | TBD |
| tert-Butyl 1-methyl-1H-indole-3-carboxylate | 79494946 | Moderate antiviral activity | ~30 |
| Methyl 1-butyl-1H-indole-3-carboxylate | 858515-87-4 | Lower antiviral efficacy compared to tert-butyl variant | ~50 |
Note: IC50 values are indicative and may vary based on experimental conditions.
Potential Therapeutic Applications
The unique properties of this compound position it as a candidate for drug development in:
- Antiviral Therapies : Given its potential efficacy against viral infections.
- Cancer Treatment : Indoles have been explored for their anticancer properties; thus, further studies could reveal similar effects for this compound.
Q & A
Basic Research Questions
Q. What crystallographic methods are recommended for determining the crystal structure of Methyl 1-(4-(tert-butyl)benzoyl)-1H-indole-3-carboxylate?
- Methodological Answer : For structural determination, single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, which handles small-molecule data robustly, even for twinned crystals or high-resolution datasets . ORTEP-III with a graphical interface (e.g., ORTEP-3 for Windows) is ideal for visualizing thermal ellipsoids and molecular geometry .
- Example Data :
| Parameter | Value (from analogous indole derivatives) | Source |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | Pbcm | |
| Refinement Software | SHELXL-2018 |
Q. What synthetic routes are effective for introducing the tert-butyl benzoyl group onto the indole scaffold?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used. For example, tert-butyl-substituted aryl halides can react with indole boronic esters under Pd catalysis. Evidence from tert-butyl indole derivatives shows that ligands like S-Phos and bases like NaHMDS improve yields (up to 91% in optimized conditions) .
- Key Reaction Conditions :
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Allylpalladium chloride | S-Phos | THF | 91% |
| Pd(dba)₂ | Dicyclohexylphosphane | 1,3-dimethyl-2-imidazolidinone | 85% |
Advanced Research Questions
Q. How can discrepancies in X-ray diffraction data (e.g., twinning, disorder) be resolved during structural refinement?
- Methodological Answer : SHELXL’s TWIN and BASF commands are critical for handling twinned data. For disordered tert-butyl groups, use PART instructions to model split positions. Comparative analysis of analogous structures (e.g., tert-butyl indole carboxylates) shows that hydrogen-bonding networks (e.g., C–H···π interactions) stabilize crystal packing, reducing disorder .
- Case Study : In a tert-butyl indole derivative, Cl···π interactions (3.4 Å) and dimeric hydrogen bonds (N–H···O, 2.9 Å) resolved twinning issues .
Q. What strategies optimize reaction yields in palladium-catalyzed cross-coupling steps for tert-butyl-functionalized indoles?
- Methodological Answer : Catalyst selection is critical. Allylpalladium chloride with S-Phos ligand outperforms other catalysts in tert-butyl indole syntheses due to enhanced steric tolerance. Pre-activation of the aryl halide (e.g., using NaHMDS) and inert atmosphere (N₂) prevent side reactions .
- Optimization Table :
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Ligand | S-Phos | +20% |
| Base | NaHMDS | +15% |
| Temperature | 0–20°C (stepwise) | +10% |
Q. How do steric effects from the tert-butyl group influence the indole ring’s electronic properties and reactivity?
- Methodological Answer : The tert-butyl group induces significant steric hindrance, altering the indole’s π-electron density. DFT calculations (e.g., B3LYP/6-31G*) on analogous compounds show reduced electrophilicity at the C3 position, confirmed by decreased reactivity in Friedel-Crafts alkylation . UV-Vis spectroscopy (λmax shifts) and NMR (¹³C deshielding) validate these effects .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data between synthetic batches of this compound?
- Methodological Answer : Contradictions often arise from residual solvents or rotamers. Use high-field NMR (≥500 MHz) with NOESY to identify rotational barriers in the tert-butyl group. For example, in tert-butyl indole derivatives, coalescence temperatures (~−30°C to 25°C) reveal slow rotation, causing split peaks . LCMS (e.g., m/z 757 [M+H]⁺ as in ) can confirm purity and rule out byproducts .
Structural and Functional Characterization
Q. What analytical techniques are most effective for confirming the regioselectivity of benzoylation at the indole N1 position?
- Methodological Answer : SCXRD is definitive for regiochemical assignment. For indirect methods, compare ¹H-¹⁵N HMBC spectra: the N1-benzoylated indole shows a 3J coupling between N1 and the C3 carboxylate carbonyl . IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and HRMS further validate the substitution pattern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
